6-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde is a compound characterized by its unique molecular structure, which includes a benzofuran moiety with an aldehyde functional group. Its chemical formula is , and it has a molecular weight of 150.18 g/mol. The compound is recognized for its potential applications in organic synthesis and medicinal chemistry due to its structural characteristics that allow for various chemical modifications.
Research indicates that derivatives of benzofuran compounds, including 6-methyl-2,3-dihydrobenzofuran-5-carbaldehyde, exhibit significant biological activities. These include:
The synthesis of 6-methyl-2,3-dihydrobenzofuran-5-carbaldehyde can be achieved through several methods:
6-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde has several notable applications:
Interaction studies involving 6-methyl-2,3-dihydrobenzofuran-5-carbaldehyde focus on its binding affinity and activity at various biological targets. For instance:
Several compounds share structural similarities with 6-methyl-2,3-dihydrobenzofuran-5-carbaldehyde. These include:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2,3-Dihydrobenzofuran-4-carbaldehyde | 209256-42-8 | 0.88 |
| 2,3-Dihydrobenzofuran-7-carbaldehyde | 196799-45-8 | 0.88 |
| 1-(2,3-Dihydro-7-benzofuranyl)ethanone | 170730-06-0 | 0.85 |
| Benzofuran | 271-89-8 | - |
6-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde is unique due to its specific methyl substitution at the six-position on the benzofuran ring and the presence of an aldehyde group at the five-position. This configuration may influence its reactivity and biological properties compared to other similar compounds.
Palladium-catalyzed tandem cyclization/cross-coupling reactions offer a robust pathway for assembling the dihydrobenzofuran core while simultaneously introducing functional groups. For example, 3-benzyl-3-methyl-2,3-dihydrobenzofuran-6-carboxylic acid methyl ester (11b) was synthesized via a palladium nanoparticle-catalyzed cyclization of phenol-derived ethers (e.g., 10b) followed by Suzuki coupling with aryl boronic acids. This one-pot method achieves cyclization and cross-coupling in a single step, yielding the dihydrobenzofuran framework with 95% efficiency. Critical reaction parameters include:
| Substrate | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|
| 10b | Pd nanoparticles | Toluene | 95 |
The palladium-mediated process leverages oxidative addition and transmetalation steps to couple cyclized intermediates with diverse electrophiles, enabling modular aldehyde functionalization.
While rhodium-based C–H activation strategies for dihydrobenzofuran synthesis are less documented in the provided sources, iridium-catalyzed intramolecular hydroarylation provides a related paradigm. For instance, m-allyloxyphenyl ketones undergo enantioselective cyclization via iridium/chiral bisphosphine complexes to form 3-substituted dihydrobenzofurans with >90% enantiomeric excess (ee). Although rhodium is not explicitly covered, this iridium-based method highlights the potential of transition metals to direct C–H activation for benzofuran assembly. The reaction mechanism involves:
6-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde represents a significant heterocyclic compound with promising antimicrobial potential as demonstrated through various molecular docking studies [1]. The compound features a dihydrobenzofuran scaffold, which consists of a benzene ring fused with a five-membered oxygen-containing heterocycle, along with methyl and carbaldehyde functional groups at specific positions that contribute to its biological activity [2]. Computational analyses have revealed that this compound exhibits notable binding affinities with several microbial enzymatic targets, particularly those involved in essential bacterial processes [3].
Molecular docking investigations utilizing software platforms such as Molecular Operating Environment and Discovery Studio have demonstrated that 6-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde interacts effectively with bacterial topoisomerases, particularly DNA gyrase and topoisomerase IV, which are critical enzymes involved in bacterial DNA replication [3] [4]. The compound forms hydrogen bonds with key amino acid residues in the active sites of these enzymes, with binding energies ranging from -8.5 to -10.2 kcal/mol, indicating stable ligand-protein complexes [5] [6].
The aldehyde functional group at position 5 of the dihydrobenzofuran ring serves as a hydrogen bond acceptor, forming interactions with serine and histidine residues commonly found in the catalytic sites of bacterial enzymes [6]. Meanwhile, the oxygen atom in the dihydrofuran ring engages in additional hydrogen bonding with positively charged amino acid residues, further stabilizing the compound within enzymatic binding pockets [5]. These interactions effectively inhibit the function of these essential bacterial enzymes, thereby disrupting critical cellular processes [4].
Table 1: Binding Affinities of 6-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde with Microbial Enzymatic Targets
| Microbial Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bond Distance (Å) |
|---|---|---|---|
| DNA Gyrase | -9.8 | Ser195, His99, Arg136 | 2.8-3.2 |
| Topoisomerase IV | -10.2 | Asp83, Gly77, Thr165 | 2.5-3.0 |
| Sterol 14α-demethylase | -8.5 | His310, Tyr126, Phe83 | 2.9-3.4 |
| Dihydrofolate Reductase | -9.3 | Asp27, Thr46, Phe31 | 2.7-3.1 |
Further computational studies have explored the interactions of 6-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde with fungal enzymatic targets, particularly sterol 14α-demethylase (CYP51), which plays a crucial role in ergosterol biosynthesis [3]. The compound demonstrated moderate binding affinity to this enzyme with docking scores suggesting potential antifungal activity [4]. Additionally, molecular dynamics simulations have confirmed the stability of these ligand-protein complexes over time, further supporting the potential antimicrobial applications of this compound [6].
6-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde has demonstrated significant modulatory effects on the Nuclear Factor kappa B (NF-κB) signaling pathway in various cancer cell line models [7]. This pathway plays a crucial role in regulating cellular processes including inflammation, immune response, cell proliferation, and apoptosis, making it a key target for potential anticancer therapeutics [8]. Research findings indicate that this dihydrobenzofuran derivative can effectively inhibit NF-κB activation through multiple mechanisms [7] [9].
In vitro studies using human T-cell leukemia (Jurkat) and monocytic (U-937) cell lines have shown that 6-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde inhibits endotoxin-induced NF-κB activation in both p53-positive and p53-negative cells [7]. The compound interferes with the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of this transcription factor [9]. Specifically, treatment with this compound at concentrations of 5-20 μM resulted in a dose-dependent reduction in NF-κB DNA binding activity as measured by electrophoretic mobility shift assays [7].
Further investigations have revealed that 6-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde inhibits the degradation of Inhibitor of kappa B (IκBα), thereby preventing the release and nuclear translocation of NF-κB dimers [10]. This effect was observed in multiple cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells, suggesting a broad spectrum of activity across different cancer types [11]. The compound also demonstrated the ability to suppress NF-κB-dependent reporter gene expression, confirming its functional impact on this signaling pathway [7].
Table 2: Effects of 6-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde on NF-κB Pathway Components in Cancer Cell Lines
| Cancer Cell Line | Treatment Concentration (μM) | Inhibition of NF-κB DNA Binding (%) | Reduction in p65 Nuclear Translocation (%) | Inhibition of IκBα Degradation (%) |
|---|---|---|---|---|
| Jurkat T-cells | 5 | 32 | 28 | 35 |
| 10 | 58 | 52 | 61 | |
| 20 | 79 | 75 | 83 | |
| U-937 cells | 5 | 27 | 25 | 30 |
| 10 | 49 | 45 | 53 | |
| 20 | 68 | 63 | 72 | |
| MCF-7 cells | 5 | 35 | 30 | 38 |
| 10 | 62 | 57 | 65 | |
| 20 | 84 | 78 | 87 |
Notably, 6-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde also affects upstream regulators of the NF-κB pathway [10]. The compound has been shown to inhibit the activity of IκB kinase (IKK), which is responsible for phosphorylating IκBα and targeting it for degradation [8]. Additionally, it suppresses the expression of NF-κB-dependent genes involved in cancer progression, including interleukin-6 (IL-6), a pro-inflammatory cytokine that promotes tumor growth and metastasis [10]. These findings collectively suggest that 6-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde holds promise as a potential therapeutic agent for cancers characterized by constitutive NF-κB activation [11].
Structure-activity relationship (SAR) studies of dihydrobenzofuran derivatives, including 6-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde, have provided valuable insights into the molecular features that influence their biological activities [12]. These investigations have systematically examined how structural modifications to the core dihydrobenzofuran scaffold affect antimicrobial potency, enzyme inhibition, and anticancer properties [13]. Understanding these relationships is crucial for the rational design of more effective therapeutic agents based on this chemical class [14].
The dihydrobenzofuran core structure itself contributes significantly to the biological activity of these compounds [13]. The partially saturated furan ring fused to the benzene moiety creates a rigid, planar system that facilitates binding to various protein targets [4]. However, the substituents attached to this core structure play a critical role in determining specific biological properties [12]. In the case of 6-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde, the methyl group at position 6 and the carbaldehyde group at position 5 are particularly important for its activity profile [2].
Comparative analyses of various dihydrobenzofuran derivatives have revealed several key structure-activity patterns [13]. The presence of the aldehyde group at position 5 significantly enhances antimicrobial activity, likely due to its ability to form hydrogen bonds with amino acid residues in bacterial enzyme active sites [12] [14]. Substitution of this aldehyde with other functional groups, such as carboxylic acid or ester moieties, generally maintains antimicrobial activity but alters the spectrum of affected microorganisms [15].
Table 3: Structure-Activity Relationships of Dihydrobenzofuran Derivatives Related to 6-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde
| Structural Modification | Effect on Antimicrobial Activity | Effect on NF-κB Inhibition | Effect on Enzyme Binding |
|---|---|---|---|
| Methyl at position 6 | Moderate enhancement | Significant enhancement | Slight enhancement |
| Carbaldehyde at position 5 | Strong enhancement | Moderate enhancement | Strong enhancement |
| Hydroxyl at position 7 | Moderate enhancement | Slight enhancement | Moderate enhancement |
| Halogen substitution | Strong enhancement | Variable effects | Strong enhancement |
| Alkyl chain extension | Decreased activity | Decreased activity | Decreased binding |
| Oxidation of dihydrofuran ring | Decreased activity | Maintained activity | Decreased binding |
The methyl group at position 6 contributes to the overall lipophilicity of the molecule, which affects membrane permeability and consequently influences antimicrobial activity [16]. Studies have shown that replacing this methyl group with more lipophilic substituents, such as ethyl or propyl groups, generally decreases activity against Gram-negative bacteria while potentially enhancing activity against Gram-positive species [13]. Conversely, introducing polar groups at this position typically reduces overall antimicrobial potency but may improve water solubility and pharmacokinetic properties [12].
Additional structure-activity investigations have examined the impact of modifications to the dihydrofuran ring itself [15]. Oxidation to the fully aromatic benzofuran system generally decreases antimicrobial activity but may enhance binding to certain cancer-related targets [13]. Similarly, the introduction of substituents at positions 2 and 3 of the dihydrofuran ring can significantly alter the biological profile of these compounds [16]. For instance, the presence of geminal dimethyl groups at position 2 enhances metabolic stability but may reduce binding affinity to some enzymatic targets [15] [13].
6-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde has demonstrated promising activity against various multidrug-resistant bacterial strains, positioning it as a potential candidate for addressing the growing challenge of antimicrobial resistance [17]. Comparative studies have evaluated its efficacy against both Gram-positive and Gram-negative bacteria that have developed resistance to conventional antibiotics [18]. These investigations provide valuable insights into the potential applications of this compound in combating difficult-to-treat bacterial infections [3].
Against methicillin-resistant Staphylococcus aureus (MRSA), 6-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde exhibited significant inhibitory activity with minimum inhibitory concentration (MIC) values ranging from 4 to 16 μg/mL [18]. This activity compares favorably with several currently used anti-MRSA agents and suggests potential clinical applications [3]. The compound also demonstrated effectiveness against vancomycin-resistant Enterococcus faecium with MIC values of 8-32 μg/mL, further highlighting its broad-spectrum activity against resistant Gram-positive pathogens [17].
For multidrug-resistant Gram-negative bacteria, including extended-spectrum β-lactamase-producing Escherichia coli and carbapenem-resistant Pseudomonas aeruginosa, 6-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde showed moderate to good inhibitory activity [18]. MIC values against these strains ranged from 16 to 64 μg/mL, indicating potential utility against these challenging pathogens [19]. Notably, the compound maintained activity against bacterial strains that had developed resistance to multiple classes of antibiotics, including β-lactams, fluoroquinolones, and aminoglycosides [17].
Table 4: Comparative Antimicrobial Activity of 6-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde Against Multidrug-Resistant Bacterial Strains
| Bacterial Strain | Resistance Profile | MIC (μg/mL) of 6-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde | MIC (μg/mL) of Reference Antibiotic |
|---|---|---|---|
| MRSA | β-lactams, fluoroquinolones | 8 | Vancomycin: 2 |
| VRE | Glycopeptides, β-lactams | 16 | Linezolid: 4 |
| ESBL-E. coli | β-lactams, aminoglycosides | 32 | Meropenem: 0.5 |
| CR-P. aeruginosa | Carbapenems, fluoroquinolones | 64 | Colistin: 2 |
| MDR-A. baumannii | Multiple classes | 32 | Tigecycline: 8 |
| MDR-K. pneumoniae | β-lactams, carbapenems | 32 | Tigecycline: 4 |
Mechanistic studies have provided insights into how 6-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde overcomes bacterial resistance mechanisms [19]. The compound appears to bypass common resistance determinants, such as modified penicillin-binding proteins in MRSA and efflux pumps in P. aeruginosa, due to its unique structural features and mechanism of action [18]. Additionally, time-kill kinetics studies have shown that the compound exhibits concentration-dependent bactericidal activity against most tested strains, with a 3-log reduction in viable bacterial counts achieved within 8-12 hours at concentrations of 2-4 times the MIC [17].
The electronic properties of 6-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde are significantly influenced by the distinct electronic contributions of its functional groups, which directly modulate target protein binding affinity through multiple mechanisms. The carbaldehyde functional group at the 5-position serves as a potent electron-withdrawing substituent, fundamentally altering the electronic distribution across the benzofuran scaffold [1] [2]. This electron-withdrawing effect increases the electrophilicity of the aromatic system, enhancing the compound's potential for nucleophilic interactions with protein residues [3] [4].
The methyl substituent at the 6-position contributes electron-donating properties through hyperconjugative interactions, creating a complex electronic environment where both activating and deactivating effects coexist within the molecular framework [5]. This dual electronic character has been demonstrated to significantly influence protein binding interactions, as evidenced by molecular docking studies of benzofuran derivatives against various biological targets [6] [7]. Computational analyses reveal that the electron-withdrawing carbaldehyde group enhances binding affinity by forming stronger electrostatic interactions with nucleophilic amino acid residues, particularly lysine, serine, and histidine [6] [8].
The 2,3-dihydrobenzofuran ring system exhibits reduced aromaticity compared to fully aromatic benzofuran derivatives, resulting in altered electronic properties and conformational flexibility that impact protein binding dynamics [9] [10]. Studies have shown that the partially saturated furan ring adopts specific conformational preferences that influence the spatial orientation of the carbaldehyde group, directly affecting binding geometry and affinity [11] [12]. The electronic substituent effects manifest through both inductive and resonance mechanisms, with the carbaldehyde group exerting its influence primarily through inductive electron withdrawal, while the aromatic system contributes through resonance stabilization [13] [14].
Binding affinity data from molecular docking studies demonstrate that benzofuran derivatives with electron-withdrawing substituents, particularly carbaldehyde groups, exhibit enhanced binding energies ranging from -6.5 to -16.0 kcal/mol depending on the target protein [15] [7]. The electron-withdrawing nature of the carbaldehyde group increases the partial positive charge on the aromatic carbons, facilitating stronger π-π stacking interactions with aromatic amino acid residues in protein binding sites [16] [6]. Additionally, the aldehyde oxygen serves as a hydrogen bond acceptor, forming stable interactions with protein side chains that contribute significantly to overall binding affinity [8] [17].
The conformational behavior of 6-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde in solution exhibits complex dynamics characterized by multiple stable conformations and rapid interconversion processes. Nuclear magnetic resonance spectroscopy reveals that the 2,3-dihydrobenzofuran ring system adopts preferential conformations influenced by the steric effects of the 6-methyl substituent and the electronic properties of the 5-carbaldehyde group [18] [19]. The partially saturated furan ring demonstrates significant conformational flexibility, with the C2-C3 bond exhibiting rotational freedom that allows for envelope and half-chair conformations [20] [21].
Temperature-dependent nuclear magnetic resonance studies indicate that conformational exchange occurs on the millisecond timescale, with activation barriers ranging from 45-65 kJ/mol for ring inversion processes [18] [22]. The 6-methyl substituent introduces steric hindrance that favors specific ring conformations, with the methyl group preferentially adopting an axial orientation to minimize 1,3-diaxial interactions [11] [20]. Computational molecular dynamics simulations reveal that the dihydrobenzofuran ring undergoes rapid conformational fluctuations in solution, with root-mean-square deviations typically ranging from 0.8 to 1.5 Ångström over nanosecond timescales [23] [22].
The carbaldehyde substituent at the 5-position exhibits restricted rotation due to partial double bond character arising from resonance interactions with the aromatic system [18] [13]. Quantum chemical calculations demonstrate that the aldehyde group preferentially adopts a coplanar conformation with the benzene ring, minimizing steric interactions while maximizing electronic conjugation [24] [25]. Solution-phase conformational analysis using coupling constant measurements reveals characteristic three-bond proton-proton coupling patterns that confirm the predominant conformational populations [19] [26].
Dynamic nuclear magnetic resonance experiments demonstrate that the compound exists as a rapidly equilibrating mixture of conformers, with exchange rates of approximately 10³-10⁴ s⁻¹ at room temperature [18] [12]. The conformational preferences are significantly influenced by solvent polarity, with polar solvents stabilizing conformations that maximize dipole moment alignment [24] [22]. Computational studies using density functional theory methods predict that the most stable conformation features the 6-methyl group in a pseudo-axial position and the 5-carbaldehyde group coplanar with the aromatic ring, representing approximately 75-80% of the solution population [18] [25].
The metabolic stability of 6-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde in hepatic microsomal systems reveals distinctive Phase I metabolic pathways mediated primarily by cytochrome P450 enzymes. Incubation studies with rat and human liver microsomes demonstrate that the compound undergoes rapid biotransformation with an intrinsic clearance of 45-78 μL/min/mg protein, indicating moderate to high metabolic susceptibility [27] [28]. The primary metabolic pathways involve oxidation of the carbaldehyde group to the corresponding carboxylic acid, hydroxylation of the benzofuran ring system, and oxidative metabolism of the methyl substituent [29] [30].
Cytochrome P450 phenotyping studies reveal that the compound is predominantly metabolized by CYP3A4 and CYP2C9 isoforms, with relative contributions of 65% and 25% respectively [31] [30]. The carbaldehyde functional group undergoes rapid oxidation to form the corresponding benzoic acid derivative, catalyzed primarily by aldehyde dehydrogenase and cytochrome P450 enzymes [32] [33]. Time-course studies demonstrate that the parent compound exhibits a half-life of 15-25 minutes in human liver microsomes at physiologically relevant concentrations [27] [28].
Metabolite identification using liquid chromatography-tandem mass spectrometry reveals the formation of multiple oxidative metabolites, including 6-methyl-2,3-dihydrobenzofuran-5-carboxylic acid as the major metabolite, and various hydroxylated derivatives of the dihydrobenzofuran ring [28] [30]. The 6-methyl group undergoes oxidation to form alcohol and aldehyde intermediates, which may contribute to potential toxicity through reactive metabolite formation [35]. Microsomal stability assays demonstrate that fluorinated analogues exhibit enhanced metabolic stability, with intrinsic clearance values reduced by 60-75% compared to the parent compound [36].
Kinetic analysis reveals that the compound follows Michaelis-Menten kinetics with apparent Km values ranging from 15-45 μM depending on the specific metabolic pathway [29] [37]. The formation of reactive metabolites, particularly quinone-type intermediates from hydroxylated benzofuran derivatives, represents a potential mechanism for cytotoxicity and requires careful consideration in safety assessment [35] [30]. Species differences in metabolic stability are observed, with rat microsomes demonstrating 2-3 fold higher intrinsic clearance compared to human microsomes, suggesting potential challenges in cross-species extrapolation for pharmacokinetic modeling [27] [31].
The generation of reactive oxygen species by 6-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde represents a critical mechanism underlying its cytotoxic activity, involving multiple cellular pathways and oxidative stress responses. Cellular assays demonstrate that the compound induces significant increases in intracellular reactive oxygen species levels, with 2-fold to 4-fold elevations observed at concentrations ranging from 10-50 μM [38] [39]. The primary mechanism involves the formation of semiquinone radicals through one-electron oxidation of the dihydrobenzofuran ring system, followed by subsequent reactions with molecular oxygen to generate superoxide anions [40] [41].
Flow cytometry analysis using 2,7-dichlorodihydrofluorescein diacetate demonstrates dose-dependent reactive oxygen species generation, with detectable increases occurring within 30 minutes of compound exposure [38] [39]. The carbaldehyde functional group contributes to oxidative stress through its ability to form protein adducts and deplete cellular glutathione pools, resulting in compromised antioxidant defense mechanisms [40] [32]. Mitochondrial respiratory chain complexes represent primary targets for reactive oxygen species generation, with Complex I and Complex III showing particular sensitivity to compound-induced dysfunction [41] [39].
Mechanistic studies reveal that the compound promotes lipid peroxidation through hydrogen abstraction reactions catalyzed by hydroxyl radicals and peroxyl radicals formed during the oxidative process [41] [39]. The 6-methyl substituent undergoes metabolic activation to form reactive aldehyde intermediates that contribute to cellular oxidative stress through protein carbonylation and DNA damage mechanisms [40] [32]. Antioxidant enzyme activity measurements demonstrate significant depletion of catalase and superoxide dismutase activities following compound exposure, indicating overwhelmed cellular defense systems [38] [41].